An In-Depth Technical Guide to the Chemical Properties of 10-Chloro-3-decyne
An In-Depth Technical Guide to the Chemical Properties of 10-Chloro-3-decyne
Introduction
In the fields of organic synthesis, medicinal chemistry, and materials science, molecules possessing multiple, distinct functional groups serve as powerful and versatile building blocks.[1][2] Haloalkynes, which feature both a carbon-carbon triple bond and a carbon-halogen bond, exemplify this class of compounds, offering dual reactivity that can be exploited for the rapid assembly of complex molecular architectures.[1][3] This guide provides an in-depth technical examination of 10-chloro-3-decyne , a representative long-chain haloalkyne.
While specific experimental data for this exact molecule is limited, its chemical behavior can be reliably predicted and understood by analyzing its constituent functional groups: a primary alkyl chloride and an internal alkyne. This document will detail its known and predicted physicochemical properties, propose a logical synthetic pathway, explore its dual reactivity, and discuss its potential applications for a target audience of researchers, scientists, and drug development professionals. The insights provided are grounded in established principles of organic chemistry, offering a robust framework for utilizing 10-chloro-3-decyne and similar bifunctional molecules in a research context.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a molecule is critical for its synthesis, purification, and characterization.
Physicochemical Properties
The known and predicted properties of 10-chloro-3-decyne are summarized below. The computed values are derived from public chemical databases, while others are estimations based on its molecular structure.
| Property | Value / Predicted Characteristic | Source(s) |
| IUPAC Name | 10-chlorodec-3-yne | [4] |
| CAS Number | 18295-64-2 | [4][5] |
| Molecular Formula | C₁₀H₁₇Cl | [4][6] |
| Molecular Weight | 172.7 g/mol | [5] |
| Monoisotopic Mass | 172.10188 Da | [7] |
| Boiling Point | 122°C at 20 mmHg | |
| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexanes, ether, dichloromethane) and insoluble in water due to its long hydrocarbon chain. | N/A |
| XlogP | 4.1 | [4][7] |
Predicted Spectroscopic Signature
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.[8] Based on the functional groups present, the following spectral characteristics are predicted for 10-chloro-3-decyne.
1.2.1 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.[9][10]
-
C-H Stretch (sp³) : A series of peaks is expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C≡C Stretch (Internal Alkyne) : A weak absorption band is predicted in the 2100-2260 cm⁻¹ region.[9] For internal alkynes, this peak can be very weak or absent if the molecule is nearly symmetrical, which is not the case here.
-
C-Cl Stretch : A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[11][12][13][14]
-
¹H NMR Spectrum :
-
-CH₂Cl (C10) : The two protons on the carbon bearing the chlorine atom are expected to be the most downfield signal in the alkyl region, predicted to appear around δ 3.5-3.7 ppm as a triplet, due to coupling with the adjacent CH₂ group.[15]
-
Propargylic -CH₂- (C2 & C5) : The methylene groups adjacent to the alkyne (at C2 and C5) will be slightly deshielded and are expected to resonate around δ 2.1-2.4 ppm . The C2 protons will appear as a quartet, and the C5 protons will appear as a triplet.
-
Alkyl Chain (-CH₂-)n (C6-C9) : The remaining methylene groups will form a complex multiplet pattern in the δ 1.3-1.8 ppm region.
-
-CH₃ (C1) : The terminal methyl group will appear as a triplet around δ 0.9-1.0 ppm .
-
-
¹³C NMR Spectrum :
-
Alkynyl Carbons (C3 & C4) : The two sp-hybridized carbons of the triple bond are expected to resonate in the δ 75-90 ppm range.
-
-CH₂Cl (C10) : The carbon atom bonded to chlorine will be significantly deshielded, appearing around δ 40-45 ppm .
-
Alkyl Carbons : The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-35 ppm ).
-
1.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17]
-
Molecular Ion (M⁺) : A key feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), 10-chloro-3-decyne will exhibit two molecular ion peaks: one at m/z = 172 (for the ³⁵Cl isotope) and another at m/z = 174 (for the ³⁷Cl isotope), with a characteristic M to M+2 intensity ratio of approximately 3:1.[18]
-
Key Fragmentation Pathways :
-
Loss of Cl : Heterolytic cleavage of the C-Cl bond is a common fragmentation pathway for alkyl chlorides, which would result in a carbocation fragment at m/z = 137 .[18][19]
-
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the chlorine atom is another possibility.[19]
-
Cleavage around the Alkyne : Fragmentation can also occur at the propargylic positions, breaking the C-C bonds adjacent to the triple bond.
-
Part 2: Synthesis and Reactivity
The synthetic utility of 10-chloro-3-decyne stems from the distinct and predictable reactivity of its two functional groups.
Proposed Synthesis Methodology
While several methods exist for synthesizing haloalkynes, a highly logical and field-proven approach for a structure like 10-chloro-3-decyne is the nucleophilic substitution (Sₙ2) reaction between an acetylide anion and a primary alkyl halide.[20][21] This method is a cornerstone of C-C bond formation.
Conceptual Synthetic Workflow
A plausible synthesis involves the reaction of the acetylide of 1-pentyne with 1-bromo-5-chloropentane. The terminal alkyne is more acidic than alkanes and can be deprotonated with a strong base like sodium amide (NaNH₂) to form a potent carbon nucleophile.[20] This acetylide then displaces the more reactive bromide leaving group from the dihaloalkane in an Sₙ2 reaction.
Caption: Proposed synthetic workflow for 10-chloro-3-decyne.
Exemplary Experimental Protocol
-
Acetylide Formation : In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 200 mL). Add a catalytic amount of iron(III) nitrate.
-
Slowly add sodium metal (1.1 eq.) in small pieces until a persistent blue color is observed, then allow it to fade to form a grey suspension of sodium amide.
-
Slowly add 1-pentyne (1.0 eq.) dissolved in anhydrous THF to the stirred suspension. Stir for 1 hour to ensure complete formation of the sodium pentynylide.
-
Nucleophilic Substitution : Slowly add a solution of 1-bromo-5-chloropentane (1.05 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup : Carefully quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 10-chloro-3-decyne.
Chemical Reactivity and Mechanistic Insights
The power of 10-chloro-3-decyne lies in its ability to undergo reactions selectively at either the alkyne or the alkyl chloride, or at both sites.
Caption: Reactivity map of 10-chloro-3-decyne.
2.2.1 Reactions at the Alkyne Moiety
The internal triple bond is a site of unsaturation and can undergo various addition reactions.[22][23]
-
Catalytic Hydrogenation :
-
Syn-Addition : Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), hydrogenation will selectively occur to give the cis (or Z)-alkene, 10-chloro-cis-3-decene.[22] The alkyne adsorbs more strongly to the catalyst surface than the resulting alkene, allowing for this selectivity.[22]
-
Complete Reduction : Using a more active catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with excess hydrogen will result in the complete reduction of the alkyne to an alkane, yielding 10-chlorodecane.
-
-
Halogenation : The addition of one equivalent of Br₂ or Cl₂ would proceed via an anti-addition mechanism to yield a dihaloalkene.[24] The use of excess halogen would lead to a tetrahaloalkane.
-
Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or hot, concentrated potassium permanganate (KMnO₄) will cleave the triple bond, yielding two carboxylic acids (in this case, propanoic acid and 7-chloroheptanoic acid).
2.2.2 Reactions at the Alkyl Chloride Moiety
The primary alkyl chloride is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions due to minimal steric hindrance.[25][26] The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles.[26]
-
Mechanism : The Sₙ2 mechanism is a concerted, one-step process where the incoming nucleophile attacks the carbon from the backside relative to the leaving group (chloride).[27][28] This process results in an inversion of stereochemistry if the carbon were chiral.
-
Common Transformations :
-
Azide Synthesis : Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields 10-azido-3-decyne. The resulting azide can be further reduced to a primary amine or used in click chemistry reactions.
-
Nitrile Synthesis : Using sodium cyanide (NaCN) introduces a nitrile group, forming 11-cyano-3-decyne and extending the carbon chain by one. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Finkelstein Reaction : Treatment with sodium iodide (NaI) in acetone can convert the alkyl chloride to the more reactive alkyl iodide (10-iodo-3-decyne), which is a better leaving group for subsequent Sₙ2 reactions.
-
Part 3: Applications and Safety
Potential Applications in Research and Development
The dual functionality of 10-chloro-3-decyne makes it a valuable intermediate, particularly in drug discovery and materials science.[1][29]
-
Drug Discovery : The long, flexible alkyl chain can act as a linker to connect two pharmacophores. The alkyne provides rigidity and a specific linear geometry, while the chloride acts as a reactive handle for attaching the molecule to a scaffold or another functional group.[29] The alkyne itself can serve as a bioisostere for various groups, including phenyl rings or amides, potentially improving metabolic stability or binding affinity.[29]
-
Molecular Probes : By reacting the chloride with a fluorescent dye or a biotin tag via an Sₙ2 reaction, 10-chloro-3-decyne can be converted into a molecular probe for use in chemical biology to study biological targets.
-
Materials Science : The alkyne can participate in polymerization reactions or be incorporated into larger conjugated systems for electronic materials. The chloride allows for grafting onto polymer backbones or surfaces.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 10-chloro-3-decyne indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, general precautions for handling haloalkynes should be observed.[30]
-
General Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[30] Avoid inhalation of vapors and contact with skin and eyes.[31][32]
-
Reactivity Hazards : As an alkylating agent, it has the potential to react with biological nucleophiles. Alkynes can be energetic and may decompose under certain conditions, although this is more of a concern for terminal alkynes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[31]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
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